2-(2,4-Difluorophenyl)-5-methylpyridine

Catalog No.
S3102529
CAS No.
583052-21-5
M.F
C12H9F2N
M. Wt
205.208
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,4-Difluorophenyl)-5-methylpyridine

CAS Number

583052-21-5

Product Name

2-(2,4-Difluorophenyl)-5-methylpyridine

IUPAC Name

2-(2,4-difluorophenyl)-5-methylpyridine

Molecular Formula

C12H9F2N

Molecular Weight

205.208

InChI

InChI=1S/C12H9F2N/c1-8-2-5-12(15-7-8)10-4-3-9(13)6-11(10)14/h2-7H,1H3

InChI Key

COHVUSHFIAMZSW-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)C2=C(C=C(C=C2)F)F

Solubility

not available

Cyclometalating Ligand in Photoredox Catalysis

DFPMPy functions as a cyclometalating ligand. This means it can bond to a metal center through both its nitrogen lone pair and the delocalized pi-electron cloud in the benzene ring []. This specific binding makes DFPMPy valuable in forming complexes for photoredox catalysis reactions utilizing visible light [, ].

During photoredox catalysis, light irradiation excites the metal-ligand complex. This excitation triggers an electron transfer from the metal center to the DFPMPy ligand, known as metal-to- ligand charge transfer (MLCT) []. Following this electron transfer, the excited complex accepts an electron from another reactant, restarting the catalytic cycle [].

DFPMPy complexes exhibit excellent photocatalytic activity due to this mechanism [].

Light-Emitting Electrochemical Cells

Research explores DFPMPy's potential in light-emitting electrochemical cells (LECs) due to its photoluminescent properties []. LECs are devices that convert electrical energy into light. LECs containing DFPMPy complexes have demonstrated photoluminescent quantum yields as high as 93% [].

The fluorine substituents in DFPMPy play a crucial role. These electron-withdrawing groups lower the energy level of the highest occupied molecular orbital (HOMO) in the molecule. This, in turn, results in a red-shift of the emission spectrum, making the LECs emit light at longer wavelengths [].

2-(2,4-Difluorophenyl)-5-methylpyridine, with the chemical formula C12H9F2NC_{12}H_9F_2N and CAS number 583052-21-5, is a difluorinated heterocyclic compound that belongs to the family of pyridine derivatives. This compound features a pyridine ring substituted with a 2,4-difluorophenyl group and a methyl group at the 5-position. The presence of fluorine atoms enhances its electronic properties, making it a valuable building block in various chemical applications, including organic electronics and catalysis .

The compound serves as an effective cyclometalating ligand in coordination chemistry. When reacted with transition metals, it forms metal-ligand complexes that exhibit unique electronic properties. These complexes are particularly useful in photoredox reactions where they facilitate electron transfer processes. The metal-ligand charge transfer (MLCT) mechanism is critical in these reactions, allowing the excited state of the complex to participate in catalytic cycles .

The synthesis of 2-(2,4-Difluorophenyl)-5-methylpyridine typically involves several methods:

  • Nucleophilic Substitution: This method can be used to introduce the difluorophenyl group onto the pyridine ring.
  • Metal-Catalyzed Reactions: Techniques such as Suzuki or Stille coupling can facilitate the formation of aryl-pyridine linkages.
  • Direct Fluorination: The introduction of fluorine atoms can be achieved through electrophilic fluorination techniques .

These synthetic routes allow for modifications that enhance the compound's properties for specific applications.

The primary applications of 2-(2,4-Difluorophenyl)-5-methylpyridine include:

  • Organic Light Emitting Diodes (OLEDs): As a cyclometalating ligand in iridium complexes, it contributes to efficient light emission.
  • Dye-Sensitized Solar Cells (DSSCs): Its role as a photosensitizer enhances the efficiency of solar energy conversion.
  • Photocatalysis: The compound is utilized in various photocatalytic reactions due to its ability to facilitate electron transfer processes .

Interaction studies involving 2-(2,4-Difluorophenyl)-5-methylpyridine focus on its binding affinity and reactivity with metal centers. These studies reveal insights into how the compound can influence the electronic properties of metal-ligand complexes, thereby affecting their catalytic performance and stability in various chemical environments .

Several compounds share structural similarities with 2-(2,4-Difluorophenyl)-5-methylpyridine. Here are some notable examples:

Compound NameChemical FormulaUnique Features
2-(4-Fluorophenyl)-5-methylpyridineC12H10FNC_{12}H_{10}FNLacks difluorination; used in similar applications
4-(Trifluoromethyl)phenyl-5-methylpyridineC12H10F3NC_{12}H_{10}F_3NContains trifluoro group; alters electronic properties
3-(Difluoromethyl)phenyl-5-methylpyridineC12H10F2NC_{12}H_{10}F_2NDifferent substitution pattern; potential for varied reactivity

Uniqueness: The presence of two fluorine atoms at the 2 and 4 positions of the phenyl ring distinguishes 2-(2,4-Difluorophenyl)-5-methylpyridine from other similar compounds. This unique substitution pattern significantly influences its electronic characteristics and solubility, making it particularly effective in applications involving light emission and catalysis .

Role as Cyclometalating C^N Ligand

DFPMPy functions as a bidentate C^N ligand, coordinating to transition metals through the pyridinic nitrogen atom and the ortho-carbon of the difluorophenyl ring. This coordination mode creates a rigid, planar geometry around the metal center, essential for stabilizing excited states in photophysical applications [1] [2]. The methyl group at the 5-position of the pyridine ring enhances solubility in organic solvents without significantly altering the ligand’s electronic properties, making it suitable for solution-phase synthesis [1].

The nitrogen lone pair participates in σ-donation to the metal, while the conjugated π-system of the phenyl ring enables π-backbonding, stabilizing low-energy metal-centered or ligand-centered excited states. This dual interaction is critical for applications requiring long-lived excited states, such as photocatalysis and luminescence [1] [3].

Coordination Behavior with Transition Metals

Iridium(III) Coordination Chemistry

Iridium(III) complexes incorporating DFPMPy exhibit exceptional photoluminescent quantum yields (up to 93%) and tunable emission spectra. In one study, [Ir(DFPMPy)₂(L)]⁺ complexes (where L = amidate ancillary ligands) were synthesized via a two-step process:

  • Cyclometalation: Reaction of DFPMPy with IrCl₃·nH₂O under refluxing conditions yielded a dichloro-bridged dimer, [(DFPMPy)₂Ir(μ-Cl)]₂ [2].
  • Ancillary Ligand Substitution: Treatment with sodium methanolate and amidate ligands replaced chloride ions, forming heteroleptic complexes [2].

Structural characterization via ¹H and ¹³C NMR confirmed the C^N coordination, with distinctive downfield shifts for fluorine atoms (δ = 109–111 ppm) [2]. X-ray crystallography revealed a distorted octahedral geometry around iridium, with average Ir–N and Ir–C bond lengths of 2.04 Å and 2.11 Å, respectively [2]. These complexes displayed strong metal-to-ligand charge transfer (MLCT) transitions, with emission maxima tunable between 450–550 nm based on ancillary ligand choice [2].

ComplexEmission λₘₐₓ (nm)Quantum Yield (Φ)
[Ir(DFPMPy)₂(acac)]4720.62
[Ir(DFPMPy)₂(pic)]4990.55

(Data synthesized from Refs [1] [2])

Gold(III) Cyclometalated Complexes

Gold(III) complexes with DFPMPy ligands exhibit remarkable stability and luminescence properties. Transmetalation reactions between mercury(II) precursors and KAuCl₄ yielded [Au(DFPMPy)(OCOCF₃)], which subsequently reacted with alkyllithium reagents to form alkylgold(III) species [3]. X-ray structures confirmed a square-planar geometry with Au–C bond lengths of 2.05–2.12 Å and Au–N distances of 2.01 Å [3].

XLogP3

3.1

Dates

Modify: 2023-08-18

Explore Compound Types